![molecular formula C23H21N3O4S2 B2552372 2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide CAS No. 1105199-24-3](/img/structure/B2552372.png)
2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a chemical compound with a linear formula of C17H16ClN3O6S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H16ClN3O6S . The molecular weight is 425.851 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds, where an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
A study by Scozzafava and Supuran (1999) discussed the development of arylsulfonylureido and arylureido-substituted aromatic and heterocyclic sulfonamides, which showed potent inhibition against carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors are particularly noteworthy for their selective inhibition of CA I, providing a foundation for the development of selective drugs or diagnostic agents in targeting specific isozymes of carbonic anhydrase, which has implications in treating conditions like glaucoma and edema (Scozzafava & Supuran, 1999).
Antitumor Sulfonamides
Owa et al. (2002) identified sulfonamide-based compounds from libraries evaluated in cell-based antitumor screens. This study highlighted the potential of sulfonamides as cell cycle inhibitors, with two compounds advancing to clinical trials due to their potent antimitotic and antiproliferative activities. These findings underscore the role of sulfonamides in developing new cancer therapies, showcasing their ability to disrupt cellular processes in cancer cells (Owa et al., 2002).
Synthetic Applications
Meyers et al. (2003) explored the alpha-halogenation and reactivity of sulfones, revealing the diverse reactivity patterns that can be useful in synthetic chemistry for introducing functional groups or modifying molecular structures. This study provides insights into the synthetic versatility of sulfone derivatives, which can be applied in designing novel compounds with desired properties (Meyers et al., 2003).
Molecular Design for Antifungal Agents
Briganti, Scozzafava, and Supuran (1997) synthesized sulfonamide derivatives of aminoglutethimide, demonstrating moderate antifungal activities against Aspergillus and Candida species. This research highlights the potential of sulfonamide derivatives in developing new antifungal compounds, contributing to the ongoing search for effective treatments against fungal infections (Briganti, Scozzafava, & Supuran, 1997).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26-22(28)21-18(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-16(29-2)11-17(10-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDXFANOVOBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)
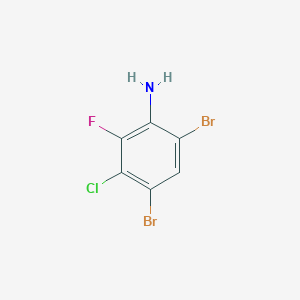
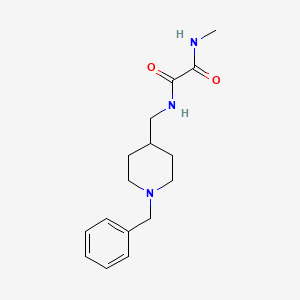
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
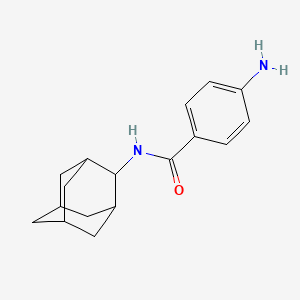
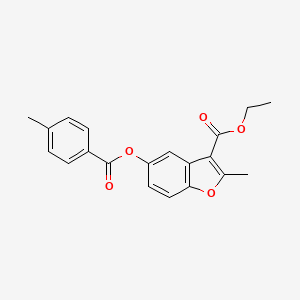
![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)
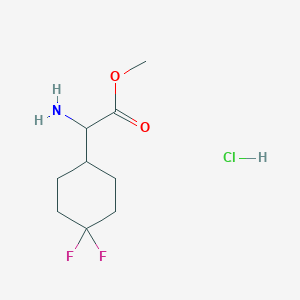
![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)